Sodium 5-nitropyridine-3-sulfinate
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Overview
Description
Sodium 5-nitropyridine-3-sulfinate is an organosulfur compound that features a nitro group and a sulfinate group attached to a pyridine ring. This compound is of significant interest due to its versatile applications in organic synthesis and its potential utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-nitropyridine-3-sulfinate typically involves the nitration of pyridine followed by sulfonation. The nitration process introduces a nitro group at the desired position on the pyridine ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pH levels, ensuring the efficient conversion of starting materials to the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-nitropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The sulfinate group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
Sodium 5-nitropyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is used in biochemical studies to investigate the role of sulfinate groups in biological systems.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 5-nitropyridine-3-sulfinate involves its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. The sulfinate group can donate electrons, making it a good nucleophile, while the nitro group can withdraw electrons, making the compound an effective electrophile. These properties enable it to participate in a variety of chemical reactions, targeting different molecular pathways .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Compared to other sulfinate compounds, sodium 5-nitropyridine-3-sulfinate is unique due to the presence of both a nitro group and a pyridine ring. This combination enhances its reactivity and allows for more diverse chemical transformations. Additionally, the pyridine ring provides aromatic stability, making it a more robust compound for various applications .
Properties
Molecular Formula |
C5H3N2NaO4S |
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Molecular Weight |
210.15 g/mol |
IUPAC Name |
sodium;5-nitropyridine-3-sulfinate |
InChI |
InChI=1S/C5H4N2O4S.Na/c8-7(9)4-1-5(12(10)11)3-6-2-4;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
UXNXPXRDWHLBQJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC=C1S(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
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